

Physical properties of 2,4,6-Trifluoropyrimidine (boiling point, density)

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Compound of Interest

Compound Name: 2,4,6-Trifluoropyrimidine

Cat. No.: B1266109

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An In-depth Technical Guide to the Physical Properties of 2,4,6-Trifluoropyrimidine

For professionals in research, chemical synthesis, and drug development, a precise understanding of the physical properties of core chemical scaffolds is paramount. This guide provides a detailed overview of the boiling point and density of **2,4,6-Trifluoropyrimidine**, including established experimental protocols for their determination.

Physical Properties of 2,4,6-Trifluoropyrimidine

2,4,6-Trifluoropyrimidine is a key intermediate in the synthesis of various functionalized pyrimidine derivatives. Its physical characteristics are fundamental to its handling, reaction setup, and purification.

Physical Property	Value	Source
Boiling Point	83 °C to 102 °C	[1]
Density	1.514 ± 0.06 g/cm ³ (Predicted)	[1]

Experimental Determination of Physical Properties

Accurate determination of boiling point and density is crucial for the characterization and quality control of chemical substances. The following are standard methodologies for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant.

Method 1: Simple Distillation

This method is suitable for determining the boiling point of a liquid sample of a few milliliters.^[2]

Protocol:

- Place approximately 5 mL of **2,4,6-Trifluoropyrimidine** into a distillation flask.
- Add a few boiling chips to ensure smooth boiling.
- Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- Begin heating the flask gently.
- Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.^[2]
- It is also advisable to record the atmospheric pressure at the time of the measurement.^[2]

Method 2: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal when only a small amount of the substance is available.^[3]

Protocol:

- Seal one end of a capillary tube.
- Attach a small test tube containing a few drops of **2,4,6-Trifluoropyrimidine** to a thermometer.
- Place the sealed capillary tube (sealed end up) into the test tube.
- Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

- Heat the side arm of the Thiele tube gently.
- Observe for a rapid and continuous stream of bubbles emerging from the open end of the capillary tube.
- Stop heating and allow the apparatus to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
[3]

Density Determination

Density is the mass of a substance per unit volume. It is an important parameter for converting mass to volume and for assessing purity.

Method: Digital Density Meter (Oscillating U-tube)

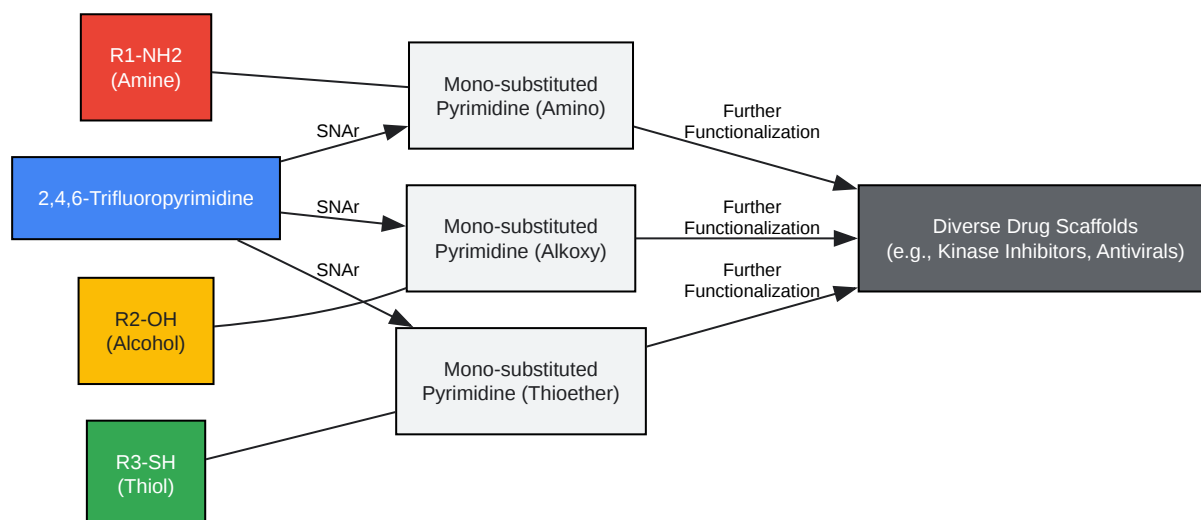
This is a modern and accurate method for determining the density of liquids.[4][5] This method is covered by the ASTM D4052 standard.[1][5]

Protocol:

- Calibrate the digital density meter with a standard of known density (e.g., dry air and distilled water).
- Inject a small volume of **2,4,6-Trifluoropyrimidine** into the oscillating U-tube of the density meter.[4]
- The instrument measures the change in the oscillation frequency of the U-tube caused by the sample.
- The density is automatically calculated from this frequency change and displayed by the instrument.[4]
- Ensure the sample is free of air bubbles to obtain an accurate reading.[5]

Synthetic Utility of Halogenated Pyrimidines

Halogenated pyrimidines, such as **2,4,6-Trifluoropyrimidine**, are versatile building blocks in organic synthesis, particularly in the development of pharmaceutical agents. The fluorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (S_NAr), allowing for the introduction of various functional groups.



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Caption: Synthetic pathways of **2,4,6-Trifluoropyrimidine**.

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